molecular formula C14H27N3O4 B8129354 tert-Butyl 4-{[(2-methoxyethyl)carbamoyl]methyl}piperazine-1-carboxylate

tert-Butyl 4-{[(2-methoxyethyl)carbamoyl]methyl}piperazine-1-carboxylate

Cat. No.: B8129354
M. Wt: 301.38 g/mol
InChI Key: ZMYQIWHFNINSPN-UHFFFAOYSA-N
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Description

tert-Butyl 4-{[(2-methoxyethyl)carbamoyl]methyl}piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used as building blocks in the synthesis of various pharmaceuticals and organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(2-methoxyethylamino)-2-oxoethyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-(2-methoxyethylamino)-2-oxoethyl chloride. The reaction is carried out under basic conditions, often using triethylamine as a base, in an organic solvent such as tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-[2-(2-methoxyethylamino)-2-oxoethyl]piperazine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-{[(2-methoxyethyl)carbamoyl]methyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethylamino group can be replaced by other nucleophiles under appropriate conditions[][3].

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Various nucleophiles (e.g., amines, thiols); reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base[][4].

Major Products Formed

Scientific Research Applications

tert-Butyl 4-{[(2-methoxyethyl)carbamoyl]methyl}piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(2-methoxyethylamino)-2-oxoethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other macromolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-{[(2-methoxyethyl)carbamoyl]methyl}piperazine-1-carboxylate is unique due to the presence of the methoxyethylamino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with specific biological targets compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 4-[2-(2-methoxyethylamino)-2-oxoethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O4/c1-14(2,3)21-13(19)17-8-6-16(7-9-17)11-12(18)15-5-10-20-4/h5-11H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYQIWHFNINSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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